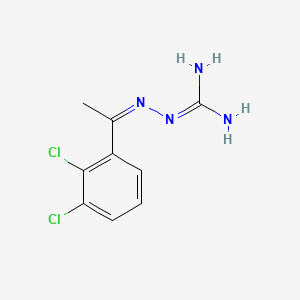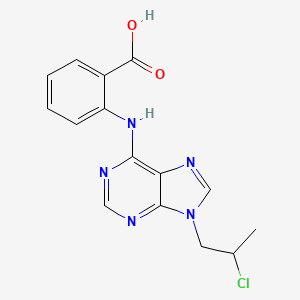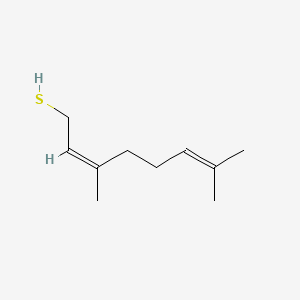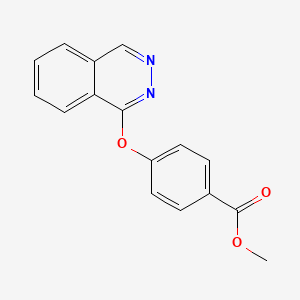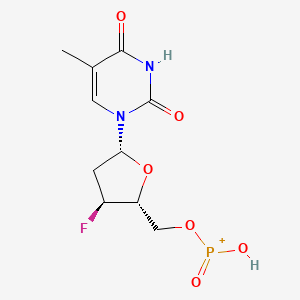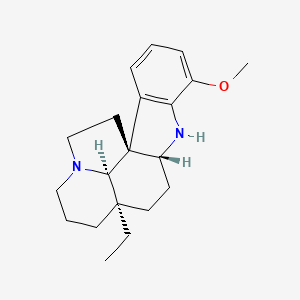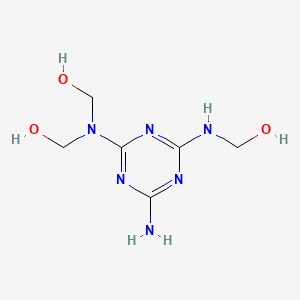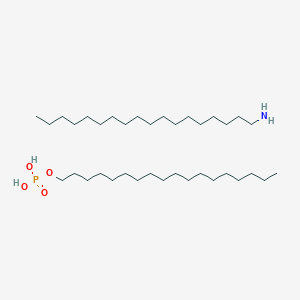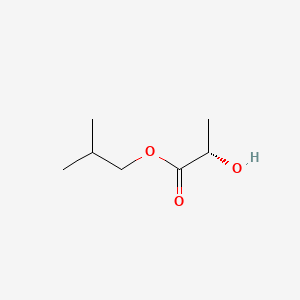
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including as a dye in textiles and as a pH indicator in laboratories.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid in an alkaline medium to form the azo dye .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textiles and as a colorant in food and cosmetics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group. The azo group can undergo reversible reduction and oxidation, making it useful as a redox indicator. In biological systems, the compound can interact with cellular components, leading to changes in color that are useful for staining and diagnostic purposes .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-((4-amino-2-methoxyphenyl)azo)benzenesulphonate
- Sodium 3-((4-amino-2-methylphenyl)azo)-4-hydroxybenzenesulphonate
- Sodium 3-((4-amino-2-ethoxyphenyl)azo)-4-hydroxybenzenesulphonate
Uniqueness
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility and stability compared to other similar compounds .
Propiedades
Número CAS |
85895-93-8 |
|---|---|
Fórmula molecular |
C13H12N3NaO5S |
Peso molecular |
345.31 g/mol |
Nombre IUPAC |
sodium;3-[(4-amino-2-methoxyphenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C13H13N3O5S.Na/c1-21-13-6-8(14)2-4-10(13)15-16-11-7-9(22(18,19)20)3-5-12(11)17;/h2-7,17H,14H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
QRZHRWVYKXWVDA-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC(=C1)N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


